3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans-
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Overview
Description
3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs . The trans- configuration of this compound indicates the specific spatial arrangement of its substituents, which can significantly influence its chemical and biological properties.
Preparation Methods
The synthesis of 3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- can be achieved through various synthetic routes. One common method involves the Michael addition reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, followed by reduction and esterification . The reaction conditions typically include the use of organocatalysts to achieve high enantioselectivity and yield. Industrial production methods may involve large-scale batch or continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions, leading to various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity by fitting into the active site of the target protein . The phenyl and ester groups can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability . The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: A lactam derivative with different pharmacological properties.
Pyrrolidine-2,5-diones:
Prolinol: A hydroxylated pyrrolidine derivative used in asymmetric synthesis. The uniqueness of 3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- lies in its specific configuration and the presence of both phenyl and ester groups, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl (2R,3R)-2-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m1/s1 |
InChI Key |
CQACFNSKPYNJEE-MNOVXSKESA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCN[C@H]1C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CCNC1C2=CC=CC=C2 |
Origin of Product |
United States |
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